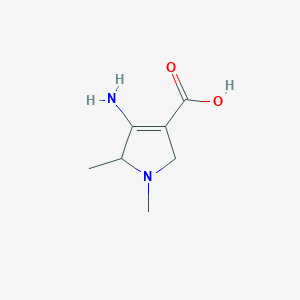![molecular formula C34H39O2P B12868888 Dicyclohexyl(1',2-dimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine](/img/structure/B12868888.png)
Dicyclohexyl(1',2-dimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexyl(1’,2-dimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine is a specialized phosphine ligand known for its role in enhancing the reactivity of palladium catalysis during cross-coupling reactions. This compound is characterized by its air-stable, electron-rich biaryl phosphine structure, making it a valuable tool in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(1’,2-dimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine typically involves the reaction of 1,2-dimethoxy-[1,2’-binaphthalen]-3’-yl bromide with dicyclohexylphosphine under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(1’,2-dimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions where the phosphine group is replaced by other functional groups.
Cross-Coupling Reactions: It is extensively used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Cross-Coupling Reactions: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
Dicyclohexyl(1’,2-dimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Dicyclohexyl(1’,2-dimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine involves its role as a ligand in palladium-catalyzed reactions. The compound coordinates with palladium to form a stable complex, which facilitates the activation of substrates and promotes the formation of carbon-carbon bonds. The electron-rich nature of the phosphine ligand enhances the reactivity of the palladium catalyst, leading to higher yields and selectivity in cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl
- 2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl
- Dicyclohexyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine
Uniqueness
Dicyclohexyl(1’,2-dimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine is unique due to its specific structural features that enhance its electron-donating ability and stability. This makes it particularly effective in palladium-catalyzed cross-coupling reactions, offering higher reactivity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C34H39O2P |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
dicyclohexyl-[4-methoxy-3-(2-methoxynaphthalen-1-yl)naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C34H39O2P/c1-35-30-22-21-24-13-9-11-19-28(24)32(30)33-31(23-25-14-10-12-20-29(25)34(33)36-2)37(26-15-5-3-6-16-26)27-17-7-4-8-18-27/h9-14,19-23,26-27H,3-8,15-18H2,1-2H3 |
InChI Key |
MQLLDIAFGXSEKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=C(C4=CC=CC=C4C=C3P(C5CCCCC5)C6CCCCC6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12868820.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12868821.png)

![4-(Difluoromethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12868834.png)

![1-(5-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868842.png)

![2-Bromobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868861.png)




